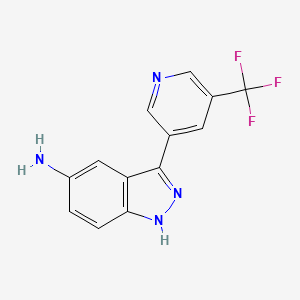

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine precursor. One common method involves the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures to yield 5-chloro-2,3-difluoropyridine . This intermediate can then be further functionalized to introduce the trifluoromethyl group and subsequently coupled with an indazole derivative through Suzuki-Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, such as palladium-based catalysts, and the selection of appropriate solvents and reaction temperatures to facilitate the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

5-(trifluoromethyl)pyridin-3-ylboronic acid: Shares the trifluoromethylpyridine moiety but differs in the functional group attached to the pyridine ring.

Trifluoromethyl-substituted pyrazoles: Similar in having a trifluoromethyl group but with a different heterocyclic core.

Uniqueness

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine is unique due to the combination of the trifluoromethyl group and the indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(5-(Trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine, identified by its CAS number 1356088-08-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

The molecular formula of this compound is C13H9F3N4, with a molar mass of 278.23 g/mol. The compound presents as a solid and is typically stored at temperatures between 2°C and 8°C to maintain stability .

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of indazole derivatives, including this compound. In a study evaluating various indazole derivatives, it was found that certain compounds exhibited significant inhibitory effects against human cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia) using MTT assays .

Table 1: IC50 Values of Indazole Derivatives Against Cancer Cell Lines

| Compound | A549 (IC50 µM) | K562 (IC50 µM) | PC-3 (IC50 µM) | Hep-G2 (IC50 µM) |

|---|---|---|---|---|

| 6o | 8.53 ± 2.27 | 5.15 ± 1.07 | >50 | 6.57 ± 0.13 |

| Reference (5-FU) | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 | - |

The compound 6o , related to our target compound, showed an IC50 value of 5.15 µM against the K562 cell line, indicating its potential as a low-toxicity anticancer agent .

The mechanism by which these indazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, the compounds may inhibit key proteins in the apoptotic pathway, such as Bcl2 family members and modulate the p53/MDM2 pathway in a concentration-dependent manner .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the indazole scaffold significantly affect biological activity. For example, the introduction of trifluoromethyl groups has been associated with enhanced potency against specific cancer cell lines .

Other Pharmacological Activities

Beyond anticancer effects, indazole derivatives have been explored for other pharmacological activities, including anti-inflammatory and antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving bioavailability and efficacy in various biological contexts .

Case Studies

- Case Study on Anticancer Activity : A recent investigation into a series of indazole derivatives demonstrated that compounds with similar structural motifs as this compound exhibited potent inhibitory activity against multiple cancer cell lines, suggesting a promising avenue for drug development in oncology .

- Clinical Relevance : The ongoing research into indazole derivatives highlights their potential as scaffolds for developing new therapeutic agents targeting specific pathways involved in cancer progression.

Properties

CAS No. |

1356088-08-8 |

|---|---|

Molecular Formula |

C13H9F3N4 |

Molecular Weight |

278.23 g/mol |

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazol-5-amine |

InChI |

InChI=1S/C13H9F3N4/c14-13(15,16)8-3-7(5-18-6-8)12-10-4-9(17)1-2-11(10)19-20-12/h1-6H,17H2,(H,19,20) |

InChI Key |

SWDDXZCXMPHNHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C3=CC(=CN=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.